Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Polymer Chemistry Ring-Opening Polymerization Structure–Reactivity Relationships

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (VCP-DCE; CAS 7686-78-4; C₁₁H₁₆O₄; MW 212.24) is a 1,1-disubstituted donor–acceptor cyclopropane bearing a vinyl donor and two geminal ethyl ester acceptor groups. It is a colorless liquid with a boiling point of 69–72 °C (0.5 Torr), density of 1.038 g cm⁻³, and refractive index of 1.528.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 7686-78-4
Cat. No. B1360180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-vinylcyclopropane-1,1-dicarboxylate
CAS7686-78-4
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C=C)C(=O)OCC
InChIInChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3
InChIKeyUOQTXZICFVMERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4): Core Identity and Procurement-Relevant Characteristics


Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (VCP-DCE; CAS 7686-78-4; C₁₁H₁₆O₄; MW 212.24) is a 1,1-disubstituted donor–acceptor cyclopropane bearing a vinyl donor and two geminal ethyl ester acceptor groups. It is a colorless liquid with a boiling point of 69–72 °C (0.5 Torr), density of 1.038 g cm⁻³, and refractive index of 1.528 . The compound belongs to the class of geminally activated 2-vinylcyclopropanes, which undergo facile ring-opening via radical, anionic, Lewis acid-catalyzed, and thermal pathways, making them versatile intermediates for cyclopentene synthesis, specialty polymers, and pharmaceutical building blocks [1]. Critically, the specific diethyl ester substitution pattern confers a distinctive balance of reactivity, solubility, and polymer processability not replicated by the corresponding dimethyl ester, dicyano, cyanoester, or diphenyl analogs.

Why Generic Substitution of Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate Fails: Substituent-Dictated Reactivity and Performance Divergence


Although the 1,1-disubstituted 2-vinylcyclopropane scaffold appears conserved across the dicyano (VCP-DCN), cyanoester (VCP-CEN), diester (VCP-DCE), and diphenyl (VCP-DPh) analogs, their polymerization behavior, thermal stability, and solubility profiles diverge dramatically due to the electronic character of the geminal substituents [1]. Systematic head-to-head studies across four VCP derivatives reveal a reactivity order of VCP-DCN > VCP-CEN > VCP-DCE > VCP-DPh that governs which polymerization mechanism operates, whether anionic polymerization is possible at all, and whether the resulting polymer is soluble in common organic solvents or only in concentrated sulfuric acid [1]. Similarly, the thermal rearrangement temperature to cyclopentenes varies by over 80 °C among analogs, dictating process compatibility [2]. Even among diester variants, the diethyl ester provides a uniquely favorable combination of radical polymerizability, copolymer compatibility with styrene and acrylonitrile, and polymer film-forming properties (Tg 25–40 °C) that the dimethyl ester does not identically reproduce due to differences in monomer volatility and polymer plasticization [1]. Procurement of a generic “vinylcyclopropane dicarboxylate” without specifying the diethyl substitution therefore risks selecting a compound with fundamentally different reactivity and application suitability.

Quantitative Differentiation Evidence for Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate vs. Closest Analogs


Radical Polymerization Behavior: Diethyl Ester (VCP-DCE) vs. Dicyano (VCP-DCN), Cyanoester (VCP-CEN), and Diphenyl (VCP-DPh) Analogs

In the landmark 1979 study by Cho and Ahn, four 1,1-disubstituted 2-vinylcyclopropanes were subjected to radical homopolymerization under identical conditions [1]. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (VCP-DCE) polymerized cleanly in a 1,5-type ring-opening fashion to yield polymers of high molecular weight that were soluble in common organic solvents; solution-cast films were clear and flexible with a glass transition temperature (Tg) of 25–40 °C. VCP-DCE also copolymerized readily with styrene and acrylonitrile [1][2]. In stark contrast, 1,1-diphenyl-2-vinylcyclopropane (VCP-DPh) failed to homopolymerize entirely and could only be copolymerized in low conversions [1]. The global reactivity order established across all reaction modes (radical, anionic, thermal) was VCP-DCN > VCP-CEN > VCP-DCE > VCP-DPh [2]. Unlike VCP-DCN, whose anionic polymer was soluble only in 95% H₂SO₄, the polymer from VCP-DCE (and VCP-CEN) was soluble in common solvents such as acetone and chloroform [3].

Polymer Chemistry Ring-Opening Polymerization Structure–Reactivity Relationships

Thermal Rearrangement Temperature: Diethyl Ester vs. Dicyano, Cyanoester, and Diphenyl Vinylcyclopropanes

Cho and Ahn (JKCS, 1978) systematically compared the thermal rearrangement of four 1,1-disubstituted 2-vinylcyclopropanes to their corresponding 4,4-disubstituted cyclopentenes [1]. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (1d) underwent rearrangement to 3-cyclopentene-1,1-dicarboxylate above 220 °C, producing considerable amounts of 1,5-type polymer as a side product. The dicyano derivative (1b) rearranged at the significantly lower temperature of 170 °C in solution, while the diphenyl derivative (1a) required 250 °C to rearrange almost quantitatively to cyclopentene. The cyanoester (1c) also rearranged above 220 °C but additionally generated a ring-opened diene byproduct [1]. These data establish that the diethyl ester occupies a distinct thermal stability window (>220 °C) that is critical for processes where premature rearrangement must be avoided below 200 °C yet thermal activation is desired for cyclopentene formation.

Thermal Rearrangement Cyclopentene Synthesis Process Chemistry

Synthesis Yield: Improved Alkoxide Addition Process (US 4,713,478) Delivers 75–85% Yields vs. Classical Low-Yield Methods

US Patent 4,713,478 discloses an improved process for the preparation of di-lower-alkyl 2-vinylcyclopropane-1,1-dicarboxylates that avoids the drawbacks of classical stepwise anion-addition procedures [1]. By adding an alcoholic solution of metallic alkoxide to a pre-mixed solution of malonic ester and 1,4-dihalobutene-2 in a lower alcohol solvent, the process achieves crude yields consistently in the range of 80–85%, with distilled yields of 75–80% [1]. In contrast, the classical Skinner-type procedure (pre-forming the sodiomalonate anion followed by slow addition to dihalobutene) gave only approximately 22% conversion to the desired vinylcyclopropane after one hour of reaction under comparable conditions, as documented in related patent examples [2]. Furthermore, US Patent 4,328,169 and the Eureka Patsnap CN application (2021) describe processes attaining high purity (>98%) and minimal solvent residue, suitable for pharmaceutical intermediate production [3].

Process Chemistry Synthetic Methodology Scalable Production

Polymer Architecture Control: Lewis Acid-Catalyzed 1,5-Addition ROP vs. Conventional Radical 1,7-Addition – Access to Distinct Polymer Properties

Hayakawa, Matsuoka, and Suzuki (Polym. Chem., 2017) demonstrated that SnCl₄-catalyzed ring-opening polymerization (ROP) of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates proceeds via a 1,5-addition pathway, in direct contrast to the conventional radical ROP mechanism that proceeds predominantly via 1,7-addition [1]. The SnCl₄-catalyzed ROP achieved polymers with number-average molecular weight (Mn) up to 12,600 in good to high yields under ambient conditions. Critically, the 1,5-addition polymers exhibited higher glass transition temperatures and better solubility than the corresponding 1,7-addition polymers [1]. The Lewis acid coordinates the two ester groups to generate a 1,3-dipole intermediate, and the vinyl donor is essential for efficient ROP – the dimethyl 2-phenylcyclopropane-1,1-dicarboxylate analog also polymerized with SnCl₄, confirming the requirement of donor–acceptor substitution at the 1,2-positions [1]. This Lewis acid catalysis provides access to polymer architectures that cannot be obtained by previous radical, anionic, or Pd(0)-catalyzed ROP methods [1][2].

Ring-Opening Polymerization Lewis Acid Catalysis Polymer Architecture

Photopolymerization-Driven Low Shrinkage: Diethyl VCP Outperforms Methacrylate-Based Dental Composites in Volumetric Shrinkage

Pineda Contreras, Tyagi, and Agarwal (Polym. Chem., 2015) demonstrated that photopolymerization of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane (VCP-DCE) using a camphorquinone/EDMAB/DPIHFP ternary photoinitiator system significantly increases the proportion of 1,5-ring-opened units (78%) while suppressing cyclobutane-containing units (22%) compared to thermal radical polymerization, which gave only 50–59% ring-opened structure with 41–50% cyclobutane units [1]. Because volume shrinkage is proportional to the extent of 1,5-ring opening, the photopolymerized VCP-DCE exhibits disproportionately reduced volume shrinkage relative to methyl methacrylate (MMA) and styrene controls when comparing light-cured vs. thermally cured samples [1]. The broader VCP monomer class, including diethyl ester derivatives, has been shown in multiple studies to produce dental composites with significantly lower volumetric shrinkage and shrinkage stress than corresponding dimethacrylate-based materials [2][3]. The DuPont holographic photopolymer patents specifically identify diethyl 2-vinylcyclopropane-1,1-dicarboxylate (EVCD) as a preferred ring-opening monomer for reflection hologram formulations, highlighting its unique combination of storage stability and photopolymerization reactivity [4].

Dental Materials Low-Shrinkage Composites Photopolymerization

Enzymatic Desymmetrization: Diethyl Ester Enables Engineered Hydrolase-Catalyzed Synthesis of (1S,2S)-1-Ethoxycarbonyl-2-vinylcyclopropanecarboxylic Acid for HCV Drug Intermediates

A series of patent documents (US 2015/0252393; US 9,029,107; EP 2,612,913 B1) disclose engineered hydrolase proteins derived from Bacillus subtilis that catalyze the enantioselective hydrolysis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate to produce (1S,2S)-1-ethoxycarbonyl-2-vinylcyclopropanecarboxylic acid [1][2]. This chiral monoester is a key intermediate for the synthesis of HCV NS3 protease inhibitors. The prior art method using dimethyl 2-vinylcyclopropane-1,1-dicarboxylate with a wild-type enzyme achieved only 90% e.e. optical purity for the corresponding (1S,2S)-1-methoxycarbonyl derivative, which was deemed insufficient for industrial pharmaceutical production [1]. The engineered hydrolases of the present invention demonstrated higher selectivity for the diethyl ester substrate, enabling efficient production of optically highly pure (1S,2S)-1-ethoxycarbonyl-2-vinylcyclopropanecarboxylic acid [1][2]. The diethyl ester is specifically preferred because the resulting ethoxycarbonyl monoacid matches the downstream synthetic route for HCV protease inhibitor candidates.

Biocatalysis Pharmaceutical Intermediates Enantioselective Hydrolysis

Optimal Application Scenarios for Diethyl 2-Vinylcyclopropane-1,1-dicarboxylate Based on Quantitative Differentiation Evidence


Low-Shrinkage Dental Composite Formulations via Photopolymerization

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is ideally suited as a low-shrinkage monomer in dental adhesives and filling composites when photopolymerized with a ternary camphorquinone/EDMAB/DPIHFP initiator system. This approach maximizes 1,5-ring-opened polymer content (78%) while suppressing cyclobutane units (22%), resulting in disproportionately lower volumetric shrinkage compared to both thermally cured VCP and conventional dimethacrylate-based composites [6]. The diethyl ester is specifically preferred over the dimethyl ester and methacrylate monomers for this application due to its demonstrated low shrinkage behavior and established patent precedent in dental material formulations [5].

Holographic Photopolymer Recording Media

DuPont patents (CA 2005368 A1; US 4,996,120) specifically identify diethyl 2-vinylcyclopropane-1,1-dicarboxylate (EVCD) as a preferred ring-opening monomer for solid holographic photopolymer compositions capable of forming reflection holograms upon exposure to actinic radiation [6]. The compound's combination of storage stability and efficient ring-opening photopolymerization reactivity makes it suitable for holographic data storage and optical recording media, where the diethyl ester was explicitly selected over alternative vinylcyclopropane derivatives for optimal performance in the binder-oriented photopolymer system.

Enzymatic Production of Chiral HCV Protease Inhibitor Intermediate

The diethyl ester is the substrate of choice for the patented engineered hydrolase-catalyzed desymmetrization producing (1S,2S)-1-ethoxycarbonyl-2-vinylcyclopropanecarboxylic acid, a key chiral building block for HCV NS3 protease inhibitors [6][5]. The dimethyl ester analog, when processed with wild-type enzyme, yields only 90% e.e. – inadequate for pharmaceutical manufacturing. The diethyl ester–engineered hydrolase system meets industrial purity requirements and is the subject of granted patents in the US and Europe [6]. This scenario applies when procurement supports pharmaceutical intermediate synthesis requiring high enantiomeric purity.

Thermal Cyclopentene Synthesis with Defined Temperature Window Control

For synthetic routes requiring thermal vinylcyclopropane–cyclopentene rearrangement, the diethyl ester's rearrangement onset above 220 °C provides a distinct process window that avoids premature rearrangement at temperatures where the dicyano analog (170 °C) would already have converted [6]. This thermal stability, combined with the ability to generate 3-cyclopentene-1,1-dicarboxylate products, makes the diethyl ester particularly useful as a cyclopentene precursor in multi-step syntheses where controlled thermal activation is required.

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